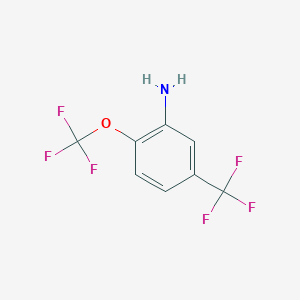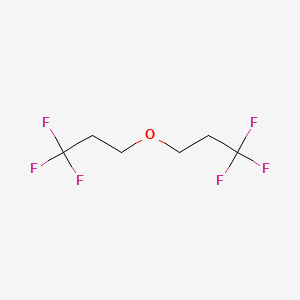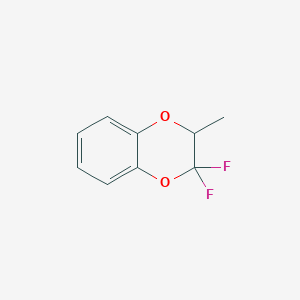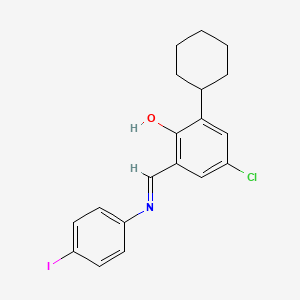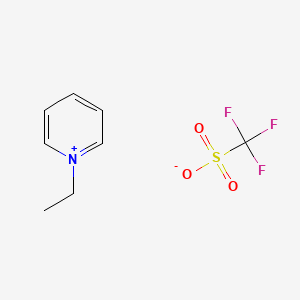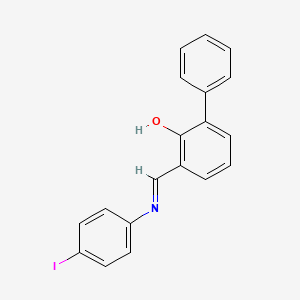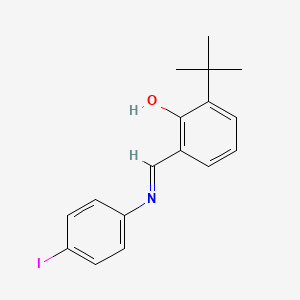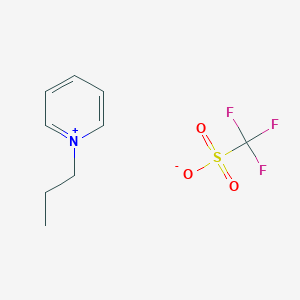
1-Propylpyridinium triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propylpyridinium triflate is an organic ionic liquid that belongs to the class of pyridinium-based ionic liquids. It is characterized by its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it a promising alternative to traditional organic solvents in various applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Propylpyridinium triflate can be synthesized through the reaction of 1-propylpyridine with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, with the pyridine derivative being dissolved in an appropriate solvent, such as dichloromethane, and the acid being added slowly to the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 1-Propylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate anion can be substituted with other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction Reactions: The pyridinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides under mild conditions.
Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced pyridinium derivatives.
科学研究应用
1-Propylpyridinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, and in energy storage devices like batteries and supercapacitors
作用机制
The mechanism of action of 1-propylpyridinium triflate is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological applications .
相似化合物的比较
1-Butylpyridinium Triflate: Similar in structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Ethylpyridinium Triflate: Has a shorter alkyl chain, resulting in different physical and chemical properties.
1-Butylpyridinium Tetrafluoroborate: Shares the same cation but has a different anion, affecting its overall properties and applications.
Uniqueness: 1-Propylpyridinium triflate stands out due to its balanced properties, offering a good combination of thermal stability, solubility, and reactivity. This makes it a versatile compound suitable for a wide range of applications compared to its analogs .
属性
IUPAC Name |
1-propylpyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.CHF3O3S/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)8(5,6)7/h3-5,7-8H,2,6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSIEVEMSHIOS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)
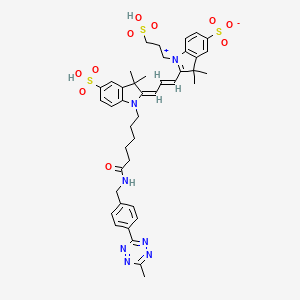
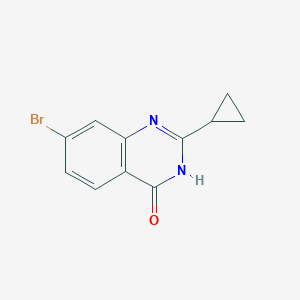
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
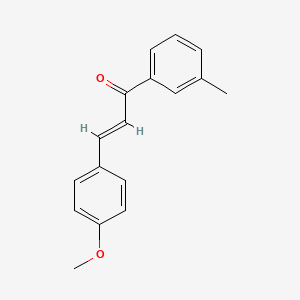
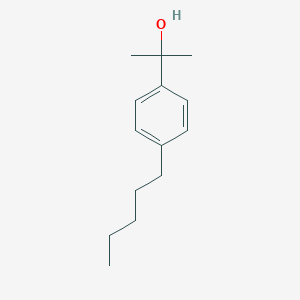
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
